

Unveiling the Molecular Architecture of Cephaibol B: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cephaibol B

Cat. No.: B15560435

[Get Quote](#)

For Immediate Release

[City, State] – [Date] – An in-depth technical guide detailing the physical and chemical properties of **Cephaibol B**, a peptaibol antibiotic, has been compiled for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the compound's characteristics, supported by tabulated quantitative data, detailed experimental protocols, and visual representations of its biological interactions.

Core Physical and Chemical Properties

Cephaibol B, a natural product isolated from the fungus *Acremonium tubakii*, possesses a complex molecular structure that dictates its unique physicochemical characteristics. Key properties are summarized below, providing a foundational understanding for its handling, formulation, and mechanism of action studies.

Table 1: Physical and Chemical Properties of **Cephaibol B**

Property	Value	Reference
CAS Number	304911-39-5	N/A
Molecular Formula	C ₈₃ H ₁₂₉ N ₁₇ O ₂₀	[1]
Molecular Weight	1685.04 g/mol	N/A
Mass (Daltons)	1683.959979528 Da	[1]
Melting Point	Data not available in searched literature. Peptides often decompose before melting.[2]	N/A
Solubility	As a peptaibol with a high content of non-polar amino acids, Cephaibol B is expected to be poorly soluble in water and more soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and isopropanol.[1][3] Specific quantitative solubility data is not readily available in the searched literature.	N/A

Spectroscopic Profile

The structural elucidation of **Cephaibol B** has been primarily achieved through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]

Table 2: Spectroscopic Data Summary for **Cephaibol B**

Technique	Description	Key Findings/Data
¹ H NMR	Provides information on the chemical environment of hydrogen atoms.	While specific chemical shift data for Cephaibol B is not detailed in the available literature, 2D-NMR experiments were crucial for its structural characterization. [4]
¹³ C NMR	Provides information on the carbon skeleton of the molecule.	Detailed ¹³ C NMR data for Cephaibol B is not available in the searched literature.
IR Spectroscopy	Identifies functional groups present in the molecule.	Specific IR absorption bands for Cephaibol B are not detailed in the available literature. General peptaibol spectra exhibit characteristic amide I and II bands.
Mass Spectrometry	Determines the molecular weight and fragmentation pattern.	The structure of Cephaibol B was characterized by mass spectrometric sequencing. [4] The exact mass is 1683.959979528 daltons. [1]

Experimental Protocols

The characterization of **Cephaibol B** involves a series of sophisticated experimental procedures. Below are detailed methodologies based on standard practices for peptaibol analysis.

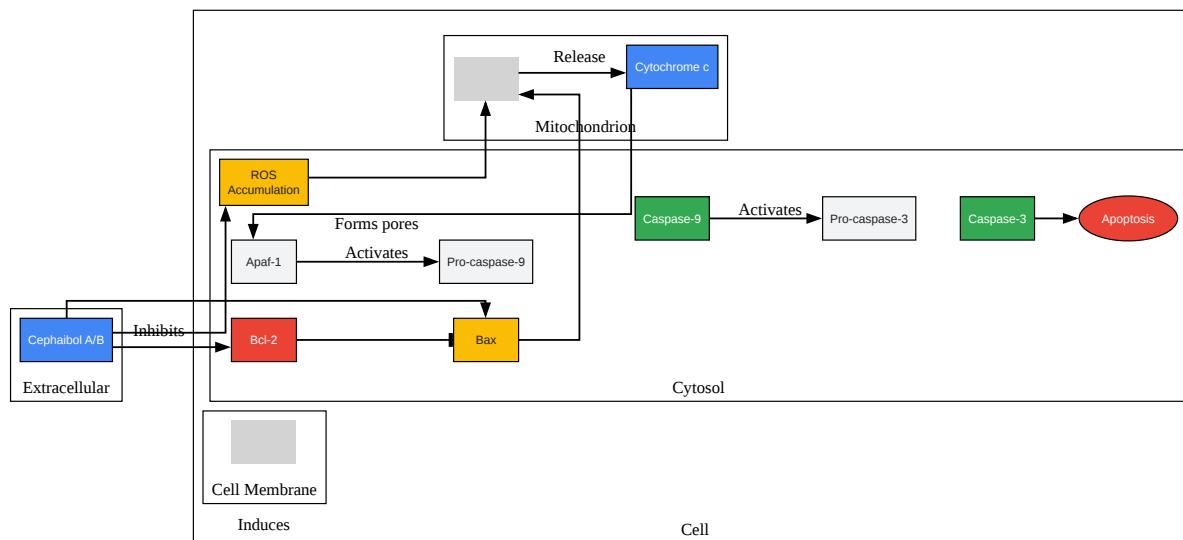
Isolation and Purification

Cephaibol B is isolated from the fermentation broth of *Acremonium tubakii* DSM 12774. A general protocol involves:

- Extraction: The culture filtrate is extracted with a suitable organic solvent, such as ethyl acetate, to partition the peptaibols from the aqueous medium.

- Chromatography: The crude extract is then subjected to multiple rounds of chromatographic separation. This typically includes:
 - Adsorption Chromatography: Using silica gel with a gradient of solvents (e.g., chloroform-methanol) to separate compounds based on polarity.
 - Size-Exclusion Chromatography: Employing resins like Sephadex LH-20 to separate molecules based on size.
 - High-Performance Liquid Chromatography (HPLC): A final purification step using a reverse-phase column (e.g., C18) with a gradient of acetonitrile in water to yield pure **Cephaibol B**.^[5]

Structural Elucidation


The determination of the complex structure of **Cephaibol B** relies on the following spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: A few milligrams of purified **Cephaibol B** are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
 - Data Acquisition: A suite of 1D (¹H, ¹³C) and 2D (COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).
 - Data Analysis: The resulting spectra are analyzed to assign all proton and carbon signals and to establish through-bond and through-space correlations, which allows for the determination of the amino acid sequence and the three-dimensional conformation of the peptide.
- Mass Spectrometry (MS):
 - Sample Preparation: The purified peptide is dissolved in a suitable solvent, often with the addition of a matrix for techniques like MALDI.

- Ionization: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate gas-phase ions of the peptide.
- Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the peptide backbone, and the resulting fragment ions are analyzed to deduce the amino acid sequence.[\[6\]](#)

Biological Activity and Signaling Pathway

While specific signaling pathway studies for **Cephaibol B** are not extensively documented, research on the closely related Cephaibol A provides significant insights. Cephaibol A has been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[\[7\]](#) This pathway is a critical regulator of programmed cell death.

[Click to download full resolution via product page](#)

Caption: Mitochondrial apoptosis pathway potentially induced by **Cephaibol B**.

The proposed mechanism involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in balance leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death. Additionally, Cephaibol A has been observed to increase the accumulation of reactive

oxygen species (ROS), which can further contribute to mitochondrial dysfunction and apoptosis.^[7]

This technical guide serves as a valuable resource for the scientific community, consolidating the current knowledge on **Cephaibol B** and providing a framework for future research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Cephaibols, new peptaibol antibiotics with anthelmintic properties from *Acremonium tubakii* DSM 12774 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptaibols from Two Unidentified Fungi of the Order Hypocreales with Cytotoxic, Antibiotic, and Anthelmintic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatographic and mass spectroscopic guided discovery of *Trichoderma* peptaibiotics and their bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revealing the Anticancer Mechanism of Cephaibol A, a Peptaibol Isolated from *Acremonium tubakii* BMC-58, Triggering Apoptosis via the Mitochondrial Pathway in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Molecular Architecture of Cephaibol B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15560435#cephaibol-b-physical-and-chemical-properties\]](https://www.benchchem.com/product/b15560435#cephaibol-b-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com